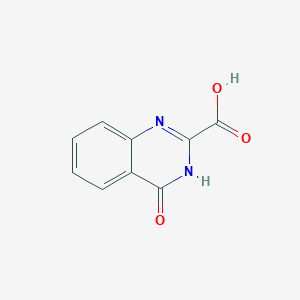

4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid

Description

The exact mass of the compound 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-3H-quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXWXOHXKMKMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303656 | |

| Record name | 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-34-6 | |

| Record name | 3,4-Dihydro-4-oxo-2-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29113-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29113-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinazolin-4(3H)-one are integral to numerous pharmaceuticals, exhibiting a vast spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Within this vital class of compounds, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid serves as a crucial synthetic intermediate and a molecule of significant interest in its own right. Its bifunctional nature, featuring both the quinazolinone core and a reactive carboxylic acid handle, allows for extensive derivatization, making it an invaluable building block for the development of novel therapeutic agents.

This guide provides an in-depth exploration of the primary synthetic pathways to 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. We will examine the mechanistic underpinnings of these transformations, compare methodologies, and provide detailed, actionable protocols.

Strategic Overview of Synthetic Pathways

The construction of the 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid framework is predominantly achieved through cyclization reactions starting from readily available ortho-substituted benzene derivatives. The two most authoritative and versatile starting materials are anthranilic acid (2-aminobenzoic acid) and its cyclic anhydride, isatoic anhydride .

The choice between these precursors often dictates the overall synthetic strategy, reaction conditions, and potential for functional group tolerance. Key approaches include:

-

The Anthranilic Acid Route: A classical, multi-step approach that typically involves the initial acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate, which is then converted to the target quinazolinone.[3][4][5]

-

The Isatoic Anhydride Route: Often a more direct method where isatoic anhydride is ring-opened by a suitable nucleophile, which introduces the necessary atoms for the subsequent cyclization to form the quinazolinone ring.[6][7]

-

One-Pot and Multicomponent Reactions: Modern synthetic advancements have led to more efficient domino or one-pot procedures, often leveraging microwave irradiation or novel catalytic systems to improve yields, reduce reaction times, and simplify work-up procedures.[8][9][10]

The following sections will provide a detailed technical analysis of these core strategies.

Methodology I: Synthesis from Anthranilic Acid Derivatives

This is arguably the most established method for accessing the quinazolinone core.[11] The strategy relies on a logical two-step sequence: formation of a 2-substituted-4H-3,1-benzoxazin-4-one, followed by its reaction with a nitrogen source. To achieve the desired C2-carboxylic acid functionality, the initial acylation must be performed with a derivative of oxalic acid.

Mechanistic Rationale and Workflow

The general mechanism proceeds through two discrete, well-understood stages.

-

Acylation and Cyclodehydration: Anthranilic acid is first acylated at the amino group. For our target molecule, this would involve a reagent like ethyl chlorooxoacetate or a similar oxalyl derivative. The resulting N-acylated anthranilic acid is then subjected to cyclodehydration, typically using a dehydrating agent like acetic anhydride, which promotes the formation of the intermediate 2-(carboxy)-4H-3,1-benzoxazin-4-one. This benzoxazinone is a key electrophilic species, primed for nucleophilic attack.[3][4]

-

Ring Transformation: The benzoxazinone intermediate is then treated with a nitrogen nucleophile, such as ammonia or an ammonium salt. The nucleophile attacks the C4 carbonyl carbon, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization via attack of the amide nitrogen onto the C2 carbonyl, followed by dehydration, yields the stable 4-oxo-3,4-dihydroquinazoline ring system.

Below is a visual representation of this experimental workflow.

Caption: Workflow for the synthesis via the anthranilic acid route.

Methodology II: Synthesis from Isatoic Anhydride

Isatoic anhydride is an excellent and highly reactive precursor for quinazolinone synthesis. Its utility lies in its susceptibility to nucleophilic attack, which cleaves the anhydride ring and simultaneously installs a functional group that facilitates the subsequent cyclization.

Mechanistic Rationale and Workflow

This pathway offers a more convergent approach. The key step involves the reaction of isatoic anhydride with an amino acid. To synthesize the target molecule, the simplest amino acid, glycine (aminoacetic acid), or its ester equivalent would be the nucleophile of choice.

-

Nucleophilic Ring Opening: Glycine's amino group attacks the C4 carbonyl of isatoic anhydride. This leads to the opening of the anhydride ring and the elimination of carbon dioxide, directly forming an N-substituted anthranilamide intermediate. This single step efficiently assembles the core components needed for the final ring.[6]

-

Intramolecular Cyclization: The newly formed intermediate contains both an amide and a carboxylic acid (or ester) group in the correct orientation. Upon heating, often in a high-boiling solvent like DMF or in the presence of a catalyst, an intramolecular cyclization occurs. The amide nitrogen attacks the carbonyl group of the former glycine moiety, and subsequent dehydration furnishes the 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.[6][12]

The mechanism is visualized in the diagram below.

Caption: Mechanistic pathway from Isatoic Anhydride.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as available starting materials, desired scale, and tolerance for multi-step procedures.

| Parameter | Method I: Anthranilic Acid Route | Method II: Isatoic Anhydride Route | Method III: One-Pot/Microwave |

| Starting Materials | Anthranilic acid, oxalyl derivatives | Isatoic anhydride, glycine/glycine ester | Anthranilic acid, orthoformates, amines |

| Number of Steps | 2-3 steps (isolation of intermediates) | 1-2 steps | 1 step |

| Reaction Conditions | Often requires reflux, acetic anhydride | Typically requires heating, may need base | Can be solvent-free, microwave irradiation |

| Yields | Moderate to good[11] | Generally good to excellent[6] | Often high[8][10] |

| Advantages | Well-established, reliable, uses basic starting materials | More convergent, often fewer steps, good yields | High efficiency, short reaction times, green chemistry |

| Disadvantages | Longer overall sequence, intermediate isolation | Isatoic anhydride can be moisture sensitive | May require specialized equipment (microwave reactor) |

| Key References | [3],[4],[5],[11] | [6],[7],[12],[9] | [8],[13],[10] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing a clear path from starting materials to the purified product.

Protocol 1: Synthesis via Isatoic Anhydride and Glycine Ethyl Ester

This method is chosen for its efficiency and convergence. It first produces the ethyl ester of the target compound, which can be readily hydrolyzed if the free acid is required.

Materials:

-

Isatoic anhydride (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.1 eq)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.1 eq)

-

N,N-Dimethylformamide (DMF) or Diphenyl ether

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

Amine Neutralization (if starting with hydrochloride salt): In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 eq) in water or ethanol. Add triethylamine or an equivalent of aqueous NaOH to neutralize the salt and free the amine.[6]

-

Ring Opening Reaction: To the solution of free glycine ethyl ester, add isatoic anhydride (1.0 eq) portion-wise with stirring. The reaction is often accompanied by the evolution of CO₂ gas. Stir the mixture at room temperature for 2-4 hours or until the isatoic anhydride has completely dissolved and gas evolution ceases.[6]

-

Intermediate Isolation (Optional but Recommended): The reaction mixture can be acidified with dilute HCl to precipitate the intermediate, 2-(((ethoxycarbonyl)methyl)amino)benzamide. Filter the solid, wash with cold water, and dry.

-

Cyclization: Place the intermediate in a high-boiling point solvent such as DMF or diphenyl ether. Heat the mixture to reflux (typically 150-200 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The crude product, ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, will precipitate.

-

Collect the solid by filtration. Wash thoroughly with water and then with a cold solvent like diethyl ether to remove nonpolar impurities.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure ester.

-

Hydrolysis (to obtain the final acid): Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution. Stir at room temperature or gently heat until the ester is fully consumed (monitor by TLC). Acidify the solution with 1M HCl to a pH of ~2-3. The final product, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, will precipitate. Filter, wash with cold water, and dry to yield the pure acid.[14][15]

Conclusion and Future Outlook

The synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid is readily achievable through several reliable and well-documented chemical strategies. The classical approach originating from anthranilic acid provides a robust, albeit multi-step, pathway.[3][4] For improved efficiency and convergence, the route beginning with isatoic anhydride and an appropriate amino acid derivative offers a superior alternative, often resulting in higher yields with fewer synthetic operations.[6]

Furthermore, the continuous evolution of synthetic methodology, particularly in the realm of one-pot reactions and microwave-assisted synthesis, promises even more rapid, scalable, and environmentally benign access to this critical quinazolinone building block.[8][10][13] The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge required to confidently synthesize and utilize 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid in their drug discovery and development endeavors, paving the way for the next generation of quinazolinone-based therapeutics.

References

-

Al-Obaydi, F., & Al-Rawi, A. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link][3]

-

Al-Obaydi, F., & Al-Rawi, A. (2013). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC - NIH. [Link][4]

-

Prajapati, A. K., et al. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Research in Engineering and Technology. [Link][8]

-

Lehtonen, M., et al. (2020). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. PMC - NIH. [Link][6]

-

Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link][13]

-

Alimov, E. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link][16]

-

Alafeefy, A. H. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link][7]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link][17]

-

ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link][18]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Semantic Scholar. [Link][19]

-

Singh, A., et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports. [Link][12]

-

Li, Y., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. [Link][2]

-

ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link][20]

-

Mohammadi, G., et al. (2019). One-pot three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones using SBA-Pr-SO3H as an efficient catalyst. Organic Chemistry Research. [Link][9]

-

PubChem. (n.d.). 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid. PubChem. [Link][14]

-

J&K Scientific. (n.d.). 4-Oxo-3,4-dihydroquinazolin-2-carboxylic acid, 97%. J&K Scientific. [Link][15]

-

ResearchGate. (n.d.). Synthesis of 3,4 dihydro-4-oxaquinazoline. ResearchGate. [Link][21]

-

Sharma, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link][1]

-

Jing, X.-B., et al. (2010). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. ResearchGate. [Link][10]

-

Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. orgchemres.org [orgchemres.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid | C9H8N2O4 | CID 136113806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. generis-publishing.com [generis-publishing.com]

- 17. Quinazolinone synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Foreword: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1] Its structural versatility and ability to interact with a multitude of biological targets have led to its incorporation into numerous FDA-approved drugs, including the anticancer agent erlotinib and the antihypertensive prazosin.[2] Within this important class of compounds, the 4-oxo-3,4-dihydroquinazoline (quinazolinone) core is of particular interest due to its wide spectrum of pharmacological activities, which encompass anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][3] This guide provides a comprehensive technical overview of a key derivative, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid , focusing on its fundamental chemical properties, synthesis, reactivity, and analytical characterization to support its application in research and drug development.

Core Physicochemical and Structural Properties

4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, often referred to in literature by its CAS number 29113-34-6, is a white crystalline solid.[1][4] Its structure features the characteristic quinazolinone core with a carboxylic acid substituent at the 2-position, a key functional group that dictates much of its reactivity and potential biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₃ | [5][6] |

| Molecular Weight | 190.16 g/mol | [5][6] |

| IUPAC Name | 4-oxo-3H-quinazoline-2-carboxylic acid | [6] |

| CAS Number | 29113-34-6 | [4][6] |

| Appearance | White powder | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O | [6] |

| InChI Key | KVXWXOHXKMKMTR-UHFFFAOYSA-N | [5][6] |

Synthesis of the Quinazolinone Core

The construction of the 4-oxo-3,4-dihydroquinazoline skeleton is a well-established field in organic chemistry. Several named reactions can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern. The Niementowski quinazoline synthesis is a classical and direct method for obtaining the 4-oxo-dihydroquinazolines.[1]

General Synthetic Workflow: Niementowski Synthesis

The Niementowski synthesis involves the condensation of anthranilic acid (or its derivatives) with a formamide at elevated temperatures to yield the 3,4-dihydro-4-oxaquinazoline core.[1] For the synthesis of the title compound, a variation of this approach using a more appropriate C2-synthon is required. A plausible and widely utilized approach involves the condensation of anthranilic acid with diethyl oxalate followed by cyclization.

Caption: Synthetic workflow for 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Experimental Protocol: Synthesis from Anthranilamide

An alternative and effective laboratory-scale synthesis starts from anthranilamide and diethyl oxalate.

Objective: To synthesize 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Materials:

-

Anthranilamide

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Step 1: Condensation and Cyclization.

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To this solution, add anthranilamide (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The ethyl ester of the target compound may precipitate.

-

Filter the solid, wash with cold ethanol, and dry to obtain ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

-

-

Step 2: Saponification (Hydrolysis).

-

Suspend the crude ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture at 60-70 °C with stirring until a clear solution is obtained, indicating the completion of hydrolysis.

-

Cool the solution in an ice bath.

-

Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid will form.

-

Filter the precipitate, wash thoroughly with cold deionized water to remove excess acid and salts, and dry under vacuum.

-

Trustworthiness Note: This protocol integrates a two-step process where the intermediate ester can be isolated and characterized, providing a validation point before proceeding to the final hydrolysis. The final product's purity should be confirmed via melting point determination and spectroscopic analysis.

Chemical Reactivity and Derivatization

The reactivity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid is governed by its three primary functional components: the carboxylic acid, the secondary amine (N3), and the amide carbonyl (C4).

Caption: Key reactivity sites and derivatization pathways.

-

Carboxylic Acid Group (C2): This is the most reactive site for derivatization.

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.[7]

-

Amidation: Standard peptide coupling conditions (e.g., using DCC, EDC, or HATU) with various amines or hydrazines can produce a library of amide or hydrazide derivatives.[7] The synthesis of 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a documented example.[8][9] These derivatives are often explored for enhanced biological activity.

-

-

Lactam N-H (N3): The proton on the N3 nitrogen is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation reactions.

-

Decarboxylation: Under harsh thermal conditions, the molecule may undergo decarboxylation, though this is not a typical synthetic transformation.[7]

Spectroscopic and Analytical Profile

Thorough characterization is essential for confirming the identity and purity of the synthesized compound. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for quantification and purity assessment.[5]

| Analysis | Expected Observations |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, N-H proton of the quinazolinone ring. ~7.5-8.2 ppm: Multiplets corresponding to the four protons on the fused benzene ring. ~13.0-14.0 ppm: Very broad singlet for the carboxylic acid proton (often exchanges with D₂O). |

| ¹³C NMR | ~160-165 ppm: Carbonyl carbon of the amide (C4). ~165-170 ppm: Carbonyl carbon of the carboxylic acid. ~145-150 ppm: Quaternary carbon at C2. ~115-140 ppm: Signals for the carbons of the aromatic ring. |

| FT-IR (cm⁻¹) | ~3200-2500: Very broad O-H stretch of the carboxylic acid. ~3100-3000: N-H stretch. ~1720-1690: C=O stretch of the carboxylic acid. ~1680-1660: C=O stretch of the amide (lactam). |

| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 189.04 |

Note: Specific chemical shifts can vary based on the solvent and concentration used. The data presented are typical expected ranges for the core structure.

Biological Significance and Therapeutic Context

4-oxo-3,4-dihydroquinazoline-2-carboxylic acid is not merely a synthetic intermediate; it has been identified as a biologically active agent with potential therapeutic applications.

-

Anti-inflammatory Activity: The compound is described as an anti-inflammatory agent, with a proposed mechanism involving the inhibition of prostaglandin synthesis.[5] Prostaglandins are key mediators of inflammation, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Neuroprotective Effects: It has demonstrated neuroprotective properties in various disease models.[5] This activity is linked to its ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[5] Its inhibition can raise dopamine levels, a strategy used in treating Parkinson's disease.

-

Serotonin Release Inhibition: The compound has been found to inhibit the release of serotonin from platelets.[5]

The broader quinazolinone scaffold is a staple in drug discovery, with derivatives being evaluated as inhibitors of critical enzymes like COX-2 and various kinases, and showing promise as anticancer and antimicrobial agents.[10][11] The presence of the carboxylic acid handle on the title compound makes it an ideal starting point for developing more complex and targeted therapeutic agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime | MDPI [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid x0.65H2O, CasNo.29113-34-6 BOC Sciences United States [bocscichem.lookchem.com]

- 5. 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buy 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | 99066-77-0 [smolecule.com]

- 8. mzCloud – 4 Oxo 3 4 dihydroquinazoline 2 carbohydrazide [mzcloud.org]

- 9. 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide | C9H8N4O2 | CID 135511438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Disclaimer: This document provides a detailed technical guide to the spectroscopic analysis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (CAS 29113-34-6). While this compound is commercially available, its complete, peer-reviewed spectroscopic data is not readily found in public-domain scientific literature or databases.[1][2] Therefore, this guide is built upon established principles of spectroscopic interpretation and includes predicted data based on the analysis of structurally analogous compounds. The protocols and interpretive logic provided are designed to serve as a robust framework for researchers undertaking the analysis of this molecule.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4] The specific subject of this guide, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, possesses key functional groups—a carboxylic acid, an amide, and an imine within a fused aromatic system—that make it a valuable building block for drug development.

Accurate structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary tools for this characterization. This guide explains the theoretical underpinnings and practical application of these techniques for the analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the acidic nature of the carboxylic acid proton and the N-H proton, their signals can be broad and may exchange with deuterium upon addition of D₂O. A suitable solvent would be DMSO-d₆, which is capable of dissolving the polar compound and retaining the labile protons.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often presents as a very broad signal. Its chemical shift is concentration-dependent. |

| ~12.5 | Broad Singlet | 1H | NH | The amide proton is also deshielded due to the adjacent carbonyl and aromatic system. Its signal is typically broad. |

| ~8.15 | Doublet (d) | 1H | H-5 | This proton is ortho to the electron-withdrawing amide carbonyl group, leading to a significant downfield shift. |

| ~7.90 | Triplet (t) | 1H | H-7 | This proton experiences coupling from both H-6 and H-8, appearing as a triplet. |

| ~7.75 | Doublet (d) | 1H | H-8 | This proton is adjacent to the ring nitrogen, resulting in a downfield shift. |

| ~7.50 | Triplet (t) | 1H | H-6 | This proton is the most upfield of the aromatic signals, coupled to H-5 and H-7. |

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale & Field Insights |

| ~165.0 | C OOH | Carboxylic acid carbons are highly deshielded and appear significantly downfield.[5] |

| ~161.0 | C-4 (Amide C =O) | Amide carbonyl carbons are also strongly deshielded, typically appearing in this region. |

| ~148.0 | C-8a | This quaternary carbon is adjacent to two nitrogen atoms, causing a downfield shift. |

| ~146.0 | C-2 | This quaternary carbon is bonded to a nitrogen and the carboxylic acid group. |

| ~135.0 | C-7 | Aromatic CH carbon, its shift influenced by its position in the fused ring system. |

| ~127.0 | C-5 | Aromatic CH carbon. |

| ~126.5 | C-6 | Aromatic CH carbon. |

| ~121.0 | C-4a | This quaternary carbon is part of the aromatic ring fusion. |

| ~118.0 | C-8 | Aromatic CH carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~5-10 mg of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220-240 ppm is standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural features.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

-

Molecular Formula: C₉H₆N₂O₃

-

Exact Mass: 190.0378 g/mol [6]

-

Expected Ions (ESI):

-

Positive Mode: [M+H]⁺ at m/z 191.0451. The proton would likely add to one of the nitrogen atoms.

-

Negative Mode: [M-H]⁻ at m/z 189.0306. The acidic carboxylic proton is easily lost.

-

A key fragmentation pathway would involve the loss of CO₂ (44 Da) from the carboxylic acid group, a process known as decarboxylation. This would yield a fragment ion at m/z 145.0451 in positive mode ([M+H-CO₂]⁺).

Experimental Protocol for ESI-MS

Caption: General workflow for ESI-MS analysis.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Acquire spectra in both positive and negative ion modes across a relevant m/z range (e.g., 50-500 amu).

-

Fragmentation (MS/MS): To confirm structural assignments, select the parent ion (e.g., m/z 191) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum for this molecule will be complex, but several key stretches are diagnostic.

Table 3: Predicted Characteristic IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Field Insights |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretches.[7][8] |

| ~3200 | N-H Stretch | Amide | The amide N-H stretch typically appears as a sharp to moderately broad peak in this region. |

| ~1720 | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is expected to be strong and sharp. |

| ~1680 | C=O Stretch | Amide (Quinazolinone) | The amide carbonyl is conjugated with the aromatic system, which lowers its stretching frequency compared to a simple amide. |

| ~1610, 1580 | C=C & C=N Stretches | Aromatic/Heterocycle | These bands correspond to the stretching vibrations within the fused ring system. |

Experimental Protocol for FTIR (KBr Pellet)

Caption: Workflow for FTIR analysis using a KBr pellet.

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural characterization of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid relies on the synergistic use of NMR, MS, and IR spectroscopy. While publicly accessible experimental data is limited, a combination of theoretical prediction and analysis of analogous structures provides a strong forecast of the expected spectral features. The protocols outlined in this guide represent a standardized and robust approach to acquiring high-quality data, enabling researchers in the field of drug discovery to confidently verify the structure and purity of this important heterocyclic building block.

References

-

J&K Scientific. 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid, 97%. [Link]

- J&K Scientific. 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid, 97%. (Product Page). Accessed January 7, 2026.

-

mzCloud. 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide. [Link]

- Wiley-VCH.

-

P&S Chemicals. Product information, 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid. [Link]

-

PubChem. 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. [Link]

-

Al-Halfi, M. N., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

PubChem. 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid. [Link]

-

Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

13C-NMR. (Educational Resource). [Link]

-

University of Calgary. H-1 NMR Spectrum. [Link]

-

Chen, K., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. N-methylene signals of the 1 H NMR spectrum. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

Sources

- 1. 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid(29113-34-6) 1H NMR [m.chemicalbook.com]

- 2. 29113-34-6|4-Oxo-1,4-dihydroquinazoline-2-carboxylic acid|BLD Pharm [bldpharm.de]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. dovepress.com [dovepress.com]

- 8. [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystal structure, and physicochemical properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. The quinazolinone scaffold is a cornerstone in medicinal chemistry, and understanding the structural nuances of its derivatives is paramount for the rational design of novel therapeutic agents.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities.[1] The rigid, planar structure of the quinazolinone nucleus serves as a versatile scaffold for the development of drugs targeting a wide array of biological targets, including enzymes and receptors. Derivatives of this core have been successfully developed as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.

The title compound, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid, is a key derivative, featuring a carboxylic acid moiety at the 2-position. This functional group can significantly influence the molecule's solubility, and pharmacokinetic profile, and provides a handle for further chemical modifications. A thorough understanding of its three-dimensional structure is therefore critical for predicting its interaction with biological macromolecules and for guiding lead optimization efforts in drug discovery programs.

Synthesis and Crystallization

The synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid can be achieved through several established synthetic routes, most commonly commencing from anthranilic acid. The following protocol outlines a reliable and adaptable method for its preparation and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

This protocol is based on well-established methods for the synthesis of quinazolinone derivatives.[2]

Step 1: Acylation of Anthranilic Acid

-

To a stirred solution of anthranilic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the N-acylated product.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

Step 2: Cyclization to form the Benzoxazinone Intermediate

-

The N-acylated anthranilic acid from the previous step is refluxed in acetic anhydride for 2-3 hours.

-

The excess acetic anhydride is removed under reduced pressure to yield the corresponding benzoxazinone intermediate.

Step 3: Formation of the Quinazolinone Ring

-

The benzoxazinone intermediate is then reacted with an appropriate amine to form the desired quinazolinone. For the synthesis of the parent 4-oxo-3,4-dihydroquinazoline, ammonia (in the form of ammonium acetate or aqueous ammonia) can be used.

-

To obtain the 2-carboxylic acid derivative, a more tailored approach starting with a different C2-synthon is often employed, such as reacting anthranilamide with a derivative of glyoxylic acid.

A more direct and efficient one-pot synthesis can also be employed, as demonstrated in the synthesis of related quinazolinones.[3]

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for accurate X-ray crystallographic analysis. The following is a general workflow for the crystallization of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Figure 1. Generalized workflow for single crystal growth.

Protocol:

-

Dissolution: Dissolve the purified 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF, or mixtures with water) with gentle heating.

-

Solvent Screening: The choice of solvent is critical. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal.

-

Crystallization Techniques:

-

Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solution at room temperature in a loosely covered container.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the primary solution, reducing the solubility and inducing crystallization.

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them.

Crystal Structure Analysis

While a definitive crystal structure for 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid is not publicly available in crystallographic databases, a detailed analysis of the closely related derivative, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, provides significant insights into the expected structural features.[1]

X-ray Crystallography of a Proximal Derivative

The crystal structure of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime was determined by single-crystal X-ray diffraction. The data collection was performed on an Oxford-Diffraction Supernova diffractometer using Cu-Kα radiation.[1]

Table 1: Crystallographic Data for (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime[1]

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O₂ |

| Formula Weight | 189.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0944(12) |

| b (Å) | 9.8586(8) |

| c (Å) | 9.2424(10) |

| β (°) | 11.696(13) |

| Volume (ų) | 854.61(17) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation | Cu-Kα (λ = 1.5418 Å) |

| Density (calculated) (g/cm³) | 0.908 |

Molecular Geometry and Intermolecular Interactions

X-ray analysis of the derivative reveals that the quinazolinone core is planar. This planarity is a key feature of the quinazolinone scaffold and is crucial for its biological activity, as it facilitates π-π stacking interactions with aromatic residues in protein binding pockets.

In the crystal lattice of the oxime derivative, molecules form off-set dimers that are held together by hydrogen bond interactions.[1] It is highly probable that 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid will also exhibit extensive hydrogen bonding due to the presence of the carboxylic acid group and the N-H and C=O moieties of the quinazolinone ring. These interactions are expected to play a dominant role in the crystal packing.

Figure 2. Predicted hydrogen bonding interactions in the crystal lattice of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [4] |

| Molecular Weight | 190.16 g/mol | [4][5] |

| IUPAC Name | 4-oxo-3H-quinazoline-2-carboxylic acid | [4] |

| CAS Number | 29113-34-6 | [4] |

| Appearance | Expected to be a solid | |

| InChI Key | KVXWXOHXKMKMTR-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O | [4] |

| Purity | Min. 95% (as supplied by some vendors) | [5] |

Applications in Drug Discovery and Development

The structural and chemical features of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid make it an attractive starting point for the development of new therapeutic agents.

-

Scaffold for Library Synthesis: The carboxylic acid group at the C2 position is a versatile handle for the synthesis of a diverse library of derivatives through amide bond formation, esterification, or other functional group transformations.

-

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to modulate the acidity and pharmacokinetic properties of the resulting compounds.

-

Fragment-Based Drug Design: The quinazolinone core can be used as a fragment in fragment-based drug discovery campaigns to identify novel binders for a variety of protein targets.

The anti-inflammatory and neuroprotective effects reported for this compound further underscore its potential as a lead structure in drug development.[5]

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and physicochemical properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. While a definitive crystal structure for this specific molecule remains to be publicly reported, analysis of a closely related derivative provides a robust model for its molecular geometry and intermolecular interactions. The synthetic protocols and physicochemical data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are working with this important class of compounds. Further crystallographic studies on the title compound are warranted to provide a more precise understanding of its solid-state structure and to further aid in the rational design of novel quinazolinone-based therapeutics.

References

-

(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. Available at: [Link].

-

Synthesis of 3-amino-3,4-dihydroquinazolin-4-one derivatives from anthranilic acid hydrazide and dicarboxylic acids. ResearchGate. Available at: [Link].

-

4-Oxo-3,4-dihydroquinazolin-2-carboxylic acid, 97%. J&K Scientific. Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. Available at: [Link].

- Process for the preparation of quinazolinone derivatives. Google Patents.

-

4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid. PubChem. Available at: [Link].

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link].

-

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. PubChem. Available at: [Link].

-

Synthesis of Quinazolin-4(3 H )-ones via the Reaction of 2-Halobenzamides with Nitriles. ResearchGate. Available at: [Link].

-

Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Science and Research (IJSR). Available at: [Link].

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link].

-

Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. ResearchGate. Available at: [Link].

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link].

-

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid. PubChem. Available at: [Link].

-

Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. PMC - NIH. Available at: [Link].

-

(E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. Available at: [Link].

-

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. Available at: [Link].

Sources

- 1. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [mdpi.com]

- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid [cymitquimica.com]

biological activity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives

An In-depth Technical Guide on the Biological Activity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid Derivatives

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. Several quinazoline derivatives have received FDA approval and are in clinical use, particularly in oncology, with notable examples including the EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib.[1]

This guide focuses on a specific, highly functionalized subset: 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives . The presence of the 4-oxo group and the 2-carboxylic acid moiety provides critical hydrogen bonding donors and acceptors, creating a framework ripe for diverse biological interactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to facilitate further investigation.

Section 1: Overview of Synthetic Strategies

The construction of the 4-oxo-3,4-dihydroquinazoline core is typically achieved through well-established synthetic routes. A cornerstone method is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acid with amides to form the 4-oxo-3,4-dihydroquinazoline ring system.[2][3] To introduce the C2-carboxylic acid functionality, a common approach involves the reaction of a suitable anthranilamide precursor with reagents like ethyl cyanoformate.[4] Further derivatization at the N3 position and on the benzene ring allows for the generation of extensive chemical libraries for biological screening. Modern approaches, including solid-phase synthesis, are also being employed to accelerate the discovery of novel derivatives.[5]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Structure-Activity Relationship (SAR)

-

Substitution on the Quinazoline Ring: The introduction of small, electron-withdrawing groups like halogens (F, Cl, Br) at the C6 or C7 positions often enhances cytotoxic activity. [1]Conversely, electron-donating groups such as 6,7-dimethoxy substituents have also been shown to significantly increase potency against cell lines like HepG2. [6]* Modifications at the N3 Position: The N3 position is a critical site for modification. Attaching various aryl or heteroaryl rings, often via a linker, can drastically alter the compound's binding affinity for specific targets.

-

The C2-Carboxylic Acid Moiety: This group is a key pharmacophore, capable of forming crucial hydrogen bonds within the active site of target enzymes. Esterification or amidation of this group can modulate the compound's solubility, cell permeability, and overall activity profile.

In Vitro Efficacy Data

The following table summarizes the cytotoxic activity of representative 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives against various human cancer cell lines.

| Compound ID | R Group (Substitution) | Cell Line | IC₅₀ (µM) | Reference |

| Cmpd 1 | 6-Bromo, 3-phenyl | MGC-803 | 0.85 | [1] |

| Cmpd 2 | 6,7-Dimethoxy, 2-anilino | HepG2 | 0.08 | [6] |

| Cmpd 3 | Fused Imidazolone | MCF-7 | ~1.5 (Potency vs Cisplatin) | [7] |

| Cmpd 4 | Fused Thiazole | A549 | 14.79 | [8] |

| Cmpd 5 | 3-(furan-2-yl) | Various | Potent Activity | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines a standard method for evaluating the in vitro cytotoxicity of novel compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include the following controls:

-

Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., 0.1% DMSO).

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Cisplatin or Doxorubicin).

-

Untreated Control: Cells in culture medium only.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and quinazoline derivatives have emerged as promising anti-inflammatory agents. [9]Specifically, derivatives of the 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid scaffold have shown significant activity in preclinical models. [10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the modulation of key inflammatory pathways. [12]While the precise mechanisms are still under investigation for this specific scaffold, related quinazolinones are known to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. [13]The carboxylic acid moiety is a classic pharmacophore for COX inhibition, suggesting a similar mechanism may be at play.

In Vivo Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. [11][12]Studies have shown that (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids can inhibit edema by up to 50.0%, with some compounds showing efficacy comparable to the reference drug Diclofenac sodium. [11]

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Principle: The subplantar injection of carrageenan, a phlogistic (inflammation-inducing) agent, triggers a localized acute inflammatory response characterized by edema (swelling), which can be quantified. Anti-inflammatory drugs reduce the extent of this swelling. Methodology:

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=5-6 per group):

-

Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group 2 (Reference): Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg).

-

Group 3+ (Test): Receive different doses of the test compounds.

-

-

Dosing: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at specified intervals after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

-

Section 4: Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. The quinazoline scaffold has demonstrated significant potential in this area, with derivatives exhibiting broad-spectrum activity against both bacteria and fungi. [3][14][15]

Spectrum of Activity

Derivatives of this class have shown activity against:

-

Gram-positive bacteria: Including Staphylococcus aureus and Streptococcus pneumoniae. [15]* Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa. [16]* Fungi: Including Candida albicans and Aspergillus niger. [16]

Mechanism of Action

A key bacterial target for some quinazolinone derivatives is DNA gyrase (Topoisomerase II) . [17]This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death. This mechanism is distinct from many existing antibiotic classes, making it a valuable strategy against resistant strains.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 5: Conclusion and Future Directions

The 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid scaffold is a remarkably versatile and potent pharmacophore. The existing body of research robustly demonstrates its significant potential across multiple therapeutic areas, most notably in oncology, anti-inflammatory, and antimicrobial applications. [1][18]The core structure provides an ideal platform for chemical modification, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Target Selectivity: Elucidating the precise molecular targets for anti-inflammatory and antimicrobial derivatives to design compounds with higher selectivity and reduced off-target effects.

-

Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead compounds to enhance their in vivo efficacy and suitability for clinical development.

-

Combating Resistance: Leveraging the novel mechanisms of action, such as DNA gyrase inhibition, to develop agents active against drug-resistant pathogens and cancers.

-

Clinical Translation: Advancing the most promising preclinical candidates into formal clinical trials to evaluate their safety and efficacy in humans. [19] Continued interdisciplinary collaboration between medicinal chemists, biologists, and clinicians will be essential to fully unlock the therapeutic potential of these remarkable compounds and translate them into next-generation medicines.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC, NIH.

- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH.

- An updated review: newer quinazoline derivatives under clinical trial. (n.d.).

- An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). ijpba.info.

- Quinazoline-containing Hydrazydes of Dicarboxylic Acids and Products of Their Structural Modification: A Novel Class of Anti-inflamm

- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. (n.d.). Benchchem.

- Quinazoline-containing Hydrazydes of Dicarboxylic Acids and Products of Their Structural Modification – A Novel Class of Anti. (n.d.). acta-arhiv.chem-soc.si.

- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021).

- Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). PMC, PubMed Central.

- Reviewing the Pharmacological Impact of Quinazoline Deriv

- Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. (2022). Zaporozhye Medical Journal.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC, NIH.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.

- [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid deriv

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.

- Novel quinazoline derivatives: key pharmacological activities. (2024). MedCrave.

- 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid. (n.d.). PubChem.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal.

- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification

- Synthesis of 3,4 dihydro-4-oxaquinazoline. (n.d.).

- The proposed mechanism for the synthesis of 4-aminoquinazoline... (n.d.).

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (n.d.). MDPI.

- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). NIH.

- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.).

- 4-Oxo-3,4-dihydroquinazolin-2-carboxylic acid, 97%. (n.d.). J&K Scientific.

- Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)

Sources

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. Quinazoline-containing Hydrazydes of Dicarboxylic Acids and Products of Their Structural Modification: A Novel Class of Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. mdpi.com [mdpi.com]

- 18. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 19. ijpba.info [ijpba.info]

The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent structural versatility and ability to engage with a multitude of biological targets have propelled the development of a vast and diverse library of therapeutic agents.[3][4][5] From the central nervous system to the intricate signaling pathways of cancer cells, quinazolinone derivatives have demonstrated a remarkable capacity to modulate physiological processes, leading to their successful clinical application as sedatives, muscle relaxants, anti-inflammatory drugs, and potent anti-cancer therapies.[3][6][7][8]

This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action underpinning the pharmacological effects of quinazolinone compounds. Moving beyond a mere catalog of activities, this document will dissect the molecular interactions, signaling cascades, and experimental validations that define our current understanding. For researchers, scientists, and drug development professionals, this guide aims to serve as an authoritative resource, fostering a deeper comprehension of this critical pharmacophore and inspiring future innovations in the field.

I. Modulation of the Central Nervous System: The GABAergic Pathway

A significant class of quinazolinone compounds exerts its primary influence on the central nervous system (CNS) by modulating the activity of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[8][9] These agents are renowned for their sedative, hypnotic, and muscle-relaxant properties.

A. Positive Allosteric Modulation of GABA(A) Receptors

The primary mechanism for the CNS effects of compounds like methaqualone and afloqualone is their action as positive allosteric modulators of the GABA(A) receptor.[8][10][11] Unlike the native ligand GABA, which binds to the orthosteric site, these quinazolinones bind to a distinct allosteric site on the receptor complex.[8][12] This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a generalized inhibitory or calming effect on the nervous system.[8][9]

It is crucial to note that the binding site for these quinazolinone derivatives on the GABA(A) receptor is distinct from those of other well-known modulators like benzodiazepines and barbiturates.[10][12][13] This distinction in binding mode can translate to different pharmacological profiles and side-effect profiles.

Experimental Protocol: Electrophysiological Evaluation of GABA(A) Receptor Modulation

A standard method to investigate the modulatory effects of quinazolinone compounds on GABA(A) receptors is the two-electrode voltage-clamp technique using Xenopus laevis oocytes expressing recombinant human GABA(A) receptors.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired human GABA(A) receptor subunits (e.g., α1, β2, γ2L).

-